1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine
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Overview
Description
The compound 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic molecule that belongs to the class of phenylpyrazoles This compound is characterized by a pyrazole ring substituted with a phenyl group and a piperazine ring substituted with a methylsulfonyl group
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on similar compounds revealed a desirable fitting pattern in the active site of their target proteins, characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
The antileishmanial and antimalarial activities of similar compounds suggest that it may lead to the death of the parasites causing these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with 4-(methylsulfonyl)piperazine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)sulfamic acid
Uniqueness
Compared to similar compounds, 1-methanesulfonyl-4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazine is unique due to its dual functional groups (pyrazole and piperazine) and its potential as a dipeptidyl peptidase-4 inhibitor. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-18-15(12-14(17-18)13-6-4-3-5-7-13)16(21)19-8-10-20(11-9-19)24(2,22)23/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPRAXSWOUXWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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